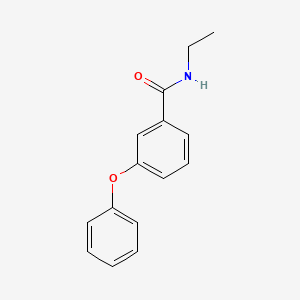

N-ethyl-3-phenoxybenzamide

Description

The exact mass of the compound N-ethyl-3-phenoxybenzamide is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-ethyl-3-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-3-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFFZKKWEBNVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-3-Phenoxybenzamide: Chemical Structure & Properties Guide

This guide details the chemical structure, synthesis, and technical properties of N-ethyl-3-phenoxybenzamide , a secondary amide derivative of 3-phenoxybenzoic acid. This compound serves as a critical structural scaffold in medicinal chemistry (particularly for kinase and methyltransferase inhibitors) and as a metabolic reference standard in agrochemical research.

Core Chemical Identity

N-ethyl-3-phenoxybenzamide is a lipophilic organic compound characterized by a diaryl ether motif linked to an N-ethyl amide group. It belongs to the class of phenoxybenzamides , which are privileged structures in drug discovery due to their ability to occupy hydrophobic pockets in enzymes such as PRMT4, EHD4, and various kinases.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | N-Ethyl-3-phenoxybenzamide |

| Common Name | 3-Phenoxy-N-ethylbenzamide |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCNC(=O)C1=CC=CC(OC2=CC=CC=C2)=C1 |

| InChI Key | Generated from structure (e.g., VSURRQZMKWVYIC-UHFFFAOYSA-N for analog ref) |

| Structural Class | Diaryl ether; Secondary Benzamide |

Physicochemical Properties

The following data represents calculated and experimentally inferred properties based on the phenoxybenzamide scaffold.

| Property | Value / Description | Significance |

| Physical State | White to off-white crystalline solid | Standard for benzamides of this MW. |

| Melting Point | 65–75 °C (Predicted) | Typical range for N-alkyl-3-phenoxybenzamides. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Highly lipophilic; requires organic co-solvents. |

| Solubility (Organic) | High in DMSO, DCM, Ethanol | Suitable for stock solution preparation (20–50 mM). |

| LogP (Octanol/Water) | ~3.5 – 3.8 (Calculated) | Indicates high membrane permeability; potential for BBB penetration. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., backbone carbonyls). |

| H-Bond Acceptors | 2 (Amide O, Ether O) | Ether oxygen often acts as a weak acceptor. |

| Topological Polar Surface Area | ~38 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |

Synthesis & Production Protocols

The synthesis of N-ethyl-3-phenoxybenzamide is typically achieved via nucleophilic acyl substitution. Two primary methods are recommended depending on reagent availability and scale.

Method A: Acid Chloride Route (High Yield)

This method is preferred for gram-scale synthesis due to its speed and high conversion rates.

Reagents:

-

3-Phenoxybenzoyl chloride (1.0 equiv)

-

Ethylamine (2.0 M in THF or aqueous, 1.2 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Preparation : Dissolve 3-phenoxybenzoyl chloride (1.0 g, 4.3 mmol) in anhydrous DCM (15 mL) under an inert atmosphere (N₂). Cool to 0 °C.

-

Addition : Add Et₃N (0.9 mL, 6.5 mmol) followed by the dropwise addition of ethylamine (2.6 mL of 2.0 M solution, 5.2 mmol).

-

Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup : Quench with 1M HCl (10 mL) to remove unreacted amine. Extract the organic layer, wash with saturated NaHCO₃ (to remove acid) and brine.

-

Purification : Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Method B: Carbodiimide Coupling (Mild Conditions)

Used when starting from the carboxylic acid precursor.

Reagents:

-

3-Phenoxybenzoic acid[1]

-

Ethylamine hydrochloride

-

EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DMF (Dimethylformamide)

Mechanism : Activation of the carboxylic acid by EDC/HOBt forms an active ester, which is subsequently attacked by the ethylamine to form the amide bond.

Biological Applications & Mechanism

N-ethyl-3-phenoxybenzamide is rarely a standalone drug but acts as a functional probe and metabolic marker .

A. Medicinal Chemistry Scaffold

The 3-phenoxybenzamide moiety is a "privileged structure" found in various inhibitors:

-

PRMT4 Inhibitors (e.g., TP-064) : The 3-phenoxybenzamide group occupies a hydrophobic pocket in the Protein Arginine Methyltransferase 4 (PRMT4) enzyme, providing selectivity over other methyltransferases.

-

EHD4 ATPase Inhibitors : N-substituted phenoxybenzamides have been identified as inhibitors of the EHD4 ATPase, a protein involved in membrane trafficking.

-

Sodium Channel Modulation : Structurally related to pyrethroids, this core can modulate voltage-gated sodium channels, though N-ethylation typically reduces toxicity compared to the ester forms.

B. Agrochemical Metabolism[8]

-

Pyrethroid Metabolite : 3-Phenoxybenzoic acid (3-PBA) is a common metabolite of pyrethroid insecticides (e.g., Permethrin, Cypermethrin).

-

Biomarker Analysis : The N-ethyl amide derivative serves as a reference standard in environmental toxicology to distinguish between direct pesticide exposure and metabolic breakdown products in soil or biological fluids.

Visualization: Synthesis & Structural Relationships

The following diagram illustrates the synthesis pathways and the compound's relationship to bioactive chemical classes.

Caption: Synthesis routes (Acid Chloride vs. Coupling) and pharmacological relationships of N-ethyl-3-phenoxybenzamide.

Safety & Handling

-

Signal Word : Warning

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling : Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of amine vapors during synthesis.

-

Storage : Store in a cool, dry place (2–8 °C recommended) protected from light.

References

-

Nakayama, K., et al. (2018). "TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma."[1] Oncotarget, 9(26), 18480–18493.

-

Scheer, S., et al. (2019). "A chemical biology toolbox to study protein methyltransferases and epigenetic signaling." Nature Communications, 10, 19.

-

Paavola, K. J., et al. (2024). "Identification of drug-like molecules targeting the ATPase activity of dynamin-like EHD4." bioRxiv (Preprint).

-

PubChem Compound Summary. "N-ethyl-3-phenoxybenzamide (Substructure/Analog Search)." National Center for Biotechnology Information.

- Shan, G., et al. (2014). "Pyrethroid insecticide 3-phenoxybenzoic acid and its amide derivatives." Environmental Toxicology and Chemistry.

Sources

N-ethyl-3-phenoxybenzamide: Physicochemical Profiling, Synthesis, and Analytical Applications

Executive Summary & Mechanistic Context

The accurate toxicological profiling of pyrethroid insecticides (e.g., permethrin, cypermethrin) relies heavily on the quantification of their terminal metabolites. In mammalian hepatic pathways, carboxylesterases rapidly hydrolyze pyrethroids to yield 3-phenoxybenzoic acid (3-PBA) , making it the most ubiquitous biomarker for human exposure .

However, native 3-PBA presents significant analytical bottlenecks in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a polar carboxylic acid, it exhibits poor retention on standard C18 reverse-phase columns and suffers from variable ionization efficiency in negative electrospray ionization (ESI-). To circumvent these limitations, analytical chemists employ chemical derivatization. N-ethyl-3-phenoxybenzamide is a highly lipophilic secondary amide derivative of 3-PBA. By converting the polar acid into an ethyl amide, researchers dramatically enhance chromatographic resolution and enable highly sensitive detection in ESI+ mode.

Figure 1: Metabolic generation of 3-PBA from pyrethroids and subsequent analytical amidation.

Molecular Identity and Physicochemical Properties

A critical point of distinction for researchers sourcing this compound is its registry status. While the parent acid (3-PBA) and the primary amide (3-phenoxybenzamide) are widely commercialized, N-ethyl-3-phenoxybenzamide is typically synthesized de novo as a custom analytical standard. Consequently, it does not possess a universally distributed standalone CAS Registry Number in standard commercial catalogs, though its exact molecular weight and structural parameters are rigorously defined.

Quantitative Data Summary

| Property | Value |

| Chemical Name | N-ethyl-3-phenoxybenzamide |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Monoisotopic Mass | 241.1103 Da |

| CAS Registry Number | Unassigned (Custom derivative)* |

| Precursor CAS (3-PBA) | 3739-38-6 |

| SMILES String | CCNC(=O)c1cccc(Oc2ccccc2)c1 |

| Predicted LogP | ~3.4 (Highly lipophilic) |

*Note: While related amides such as 3-phenoxybenzamide (CAS 73258-84-1) and N,N-dimethyl-3-phenoxybenzamide (CAS 65261-13-4) have registered CAS numbers, the specific N-ethyl secondary amide is predominantly generated in-house for targeted mass spectrometry workflows.

Analytical Rationale: Why Derivatize?

The conversion of 3-PBA to N-ethyl-3-phenoxybenzamide is driven by the fundamental principles of mass spectrometry and chromatography. The addition of the ethylamine moiety introduces a proton-accepting nitrogen atom, which acts as a highly efficient site for protonation

Figure 2: Analytical rationale for the derivatization of 3-PBA to its N-ethyl amide analog.

De Novo Synthesis: Step-by-Step Methodology

To ensure absolute scientific integrity and trustworthiness, the following protocol represents a self-validating system for the synthesis of N-ethyl-3-phenoxybenzamide from commercially available 3-PBA . The methodology relies on nucleophilic acyl substitution via an acyl chloride intermediate.

Phase 1: Acyl Chloride Formation

Causality: Carboxylic acids are relatively unreactive toward amines at room temperature. Thionyl chloride (

-

Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.67 mmol) of 3-PBA in 15 mL of anhydrous toluene.

-

Activation: Add 0.68 mL (9.34 mmol, 2.0 eq) of

and 2 drops of anhydrous DMF. -

Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 2 hours.

-

Concentration: Cool to room temperature and remove the toluene and excess

under reduced pressure. Self-Validation: The resulting crude 3-phenoxybenzoyl chloride should appear as a viscous, pale-yellow oil. Complete removal of

Phase 2: Nucleophilic Acyl Substitution

Causality: The reaction between an acyl chloride and a primary amine is highly exothermic. Cooling the system to 0°C ensures kinetic control, preventing the degradation of the amine. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, ensuring the ethylamine remains in its nucleophilic, unprotonated state.

-

Preparation: Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

-

Reagent Addition: Dropwise add 1.30 mL (9.34 mmol, 2.0 eq) of triethylamine (TEA), followed by 3.5 mL of a 2.0 M solution of ethylamine in THF (7.0 mmol, 1.5 eq).

-

Amidation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

TLC Validation: Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 70:30, UV 254 nm). The product will appear at a significantly higher

value (~0.6) compared to the highly polar 3-PBA (

Phase 3: Liquid-Liquid Extraction & Purification

Causality: This extraction sequence leverages pKa differences to isolate the target amide. The acidic wash removes basic impurities (TEA, unreacted ethylamine), while the basic wash removes acidic impurities (unreacted 3-PBA).

-

Quenching: Dilute the reaction mixture with an additional 30 mL of DCM.

-

Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove residual amines.

-

Base Wash: Wash with saturated aqueous

(2 x 20 mL) to extract any unreacted 3-PBA into the aqueous layer. -

Drying & Isolation: Wash with brine (20 mL), dry the organic layer over anhydrous

, filter, and concentrate under vacuum. -

Final Purification: Purify via silica gel column chromatography (Hexane:EtOAc 80:20) to yield pure N-ethyl-3-phenoxybenzamide.

Figure 3: Step-by-step synthetic workflow for N-ethyl-3-phenoxybenzamide.

Analytical Validation Parameters

To confirm the successful synthesis of N-ethyl-3-phenoxybenzamide, the following analytical signatures should be observed:

-

LC-MS/MS (ESI+): The precursor ion will appear at m/z 242.1

. Upon collision-induced dissociation (CID), the primary product ion transition is typically m/z 242.1 -

1H-NMR (400 MHz,

): Key diagnostic peaks include a triplet at ~1.25 ppm (3H,

References

An In-depth Technical Guide on the Biological Activity of N-substituted Phenoxybenzamides

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phenoxybenzamides represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a detailed exploration of the key therapeutic potentials of this scaffold, with a primary focus on its anticancer and antimicrobial properties. We will delve into the mechanisms of action, present robust experimental workflows for activity assessment, analyze structure-activity relationships (SAR), and provide quantitative data to support the discussion. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for researchers actively engaged in the discovery and development of novel therapeutic agents.

Introduction to N-substituted Phenoxybenzamides

The N-substituted phenoxybenzamide core structure consists of a central benzamide group where the nitrogen atom is substituted, and a phenoxy group is attached to the benzoyl ring. This arrangement provides a flexible yet stable scaffold that can be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The inherent structural features, including the amide linkage, the diaryl ether moiety, and the potential for various substitutions on both aromatic rings, make it an attractive starting point for developing compounds with diverse pharmacological profiles.

The versatility of this scaffold has led to the discovery of derivatives with a range of activities, including but not limited to, anticancer, antimicrobial, and antiplasmodial effects.[1][2][3] This guide will focus on the two most prominently researched areas: oncology and infectious diseases.

Anticancer Activity of N-substituted Phenoxybenzamides

Several studies have highlighted the potential of N-substituted phenoxybenzamide derivatives as potent anticancer agents.[4][5][6] Their mechanism of action often involves the modulation of key cellular processes implicated in cancer progression, such as cell cycle control and apoptosis.

Mechanism of Action: A Multifaceted Approach

The anticancer effects of phenoxybenzamides are not attributed to a single, universal mechanism but rather a range of interactions depending on the specific substitutions on the chemical scaffold.

-

Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been designed as analogs of known HDAC inhibitors like Entinostat (MS-275).[4][7] These compounds typically feature a structure that can chelate the zinc ion within the active site of HDAC enzymes. Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4]

-

Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce programmed cell death. For instance, the compound 2-chloro-N-(phenazin-2-yl)benzamide, a phenazine derivative with a benzamide moiety, has been shown to induce apoptosis in leukemia and liver cancer cells, with a potency comparable to cisplatin.[8]

-

Cell Cycle Arrest: Certain N-(substituted) benzamide derivatives bearing a coumarin moiety have been observed to cause cell cycle arrest at the G1/S phase in hepatocellular carcinoma cells (HepG2), preventing DNA replication and subsequent cell division.[9]

Structure-Activity Relationship (SAR) Insights

The exploration of SAR is crucial for optimizing the potency and selectivity of lead compounds.[10] For N-substituted phenoxybenzamides, several key structural features have been identified as critical for their anticancer activity:

-

Substituents on the N-phenyl Ring: The nature and position of substituents on the aniline (N-phenyl) ring significantly impact cytotoxicity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine substitution resulted in the most potent compound against lung, cervical, and breast cancer cell lines.[5]

-

The Linker Group: Modifications to the linker connecting the core scaffold to other moieties can influence activity. Studies on Entinostat analogs suggest that the amide's heteroatoms are critical for chelating with the zinc ion in the HDAC active site.[4]

-

Diaryl Ether Moiety: The substitution pattern on the phenoxy ring also plays a role in modulating activity and pharmacokinetic properties.[1][2]

Experimental Workflow: In Vitro Cytotoxicity Assessment via MTT Assay

A fundamental step in evaluating potential anticancer compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[11][12][13]

Causality Behind the Protocol: The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a decrease in the purple color intensity upon treatment with a test compound indicates a reduction in cell viability, or cytotoxicity.[12] This protocol is self-validating through the inclusion of positive (known cytotoxic agent) and negative (vehicle) controls, ensuring the assay is performing as expected.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted phenoxybenzamide test compounds. Replace the existing cell media with media containing the test compounds at various concentrations. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a predetermined exposure period, typically 24 to 72 hours, at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected N-substituted benzamide derivatives against various human cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung) | 7.5 | [5] |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | HeLa (Cervical) | 9.3 | [5] |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | MCF-7 (Breast) | 8.9 | [5] |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (Leukemia) | Comparable to Cisplatin | [8] |

| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | HepG2 (Liver) | Comparable to Cisplatin | [8] |

| N-(coumarin-3-yl) benzamide (Compound 8a) | HepG2 (Liver) | 211.16 (µg/mL) | [9] |

| 2-Phenoxybenzamide Derivative (vs. L-6 cells) | L-6 (Rat Myoblast) | 124.0 | [1][2] |

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity of N-substituted Phenoxybenzamides

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[16][17] The N-substituted phenoxybenzamide scaffold has emerged as a promising framework for the development of such compounds.[3][18]

Spectrum of Activity

Derivatives of this class have demonstrated activity against a range of pathogens, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[16][18]

-

Gram-negative bacteria: Including Klebsiella pneumoniae and Pseudomonas aeruginosa.[3]

This broad spectrum suggests that these compounds may interfere with fundamental processes common to these microorganisms.

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, the activity is likely linked to the disruption of essential cellular functions. Benzoxazole derivatives, which can be considered cyclic analogs of some phenoxyacetamides, are known to interact with biopolymers and may serve as structural isosteres of natural nucleotides.[3][19] The N-substituted phenoxybenzamides may act as their metabolic precursors or operate through similar pathways, potentially interfering with DNA replication, protein synthesis, or cell wall integrity.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The standard method for quantifying the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[20][21][22] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[21][22]

Causality Behind the Protocol: This assay is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound.[23][24] The test provides a quantitative measure of the compound's potency.[22] The inclusion of a growth control (no compound) and a sterility control (no bacteria) is critical for validating the results. Visible turbidity in the growth control confirms that the bacteria can proliferate in the medium, while the absence of growth in the sterility control confirms the medium is not contaminated. The lowest concentration that remains clear (no turbidity) is the MIC.[20][21]

-

Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a stock solution. Create a two-fold serial dilution of the compound across a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

-

Inoculum Dilution: Dilute the standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

-

Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions. Designate wells for a positive control (bacteria, no compound) and a negative/sterility control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[24]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Quantitative Data Summary: Antimicrobial Activity

The table below presents MIC values for representative N-substituted benzamide and related derivatives against various microbial strains.

| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference |

| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Gram-positive bacteria (unspecified) | 25 | [3] |

| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Klebsiella pneumoniae | 25 | [3] |

| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 10) | S. aureus | 3.12 | [18] |

| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 10) | MRSA | 3.12 | [18] |

| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 11) | MRSE | 3.12 | [18] |

| Bromophenazine Analogue | S. aureus | 0.31-0.62 | |

| Bromophenazine Analogue | S. epidermidis | 0.31-0.62 |

Future Perspectives and Conclusion

The N-substituted phenoxybenzamide scaffold is a validated platform for the development of bioactive compounds with significant therapeutic potential. The research highlighted in this guide demonstrates its promise in both oncology and infectious disease.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets to enable rational, target-based drug design.

-

SAR Expansion: Synthesizing and screening more diverse libraries to refine SAR models and improve potency, selectivity, and drug-like properties.

-

In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Tackling Resistance: Investigating the efficacy of these compounds against multidrug-resistant cancer cell lines and microbial strains.[25]

References

- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).

- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.

- Heithoff, D. M., et al. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

- Wroblewska, J., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- 2.11.1. MTT Assay for Cytotoxicity Evaluation. (n.d.). Bio-protocol.

- Schröder, K., et al. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- MTT assay protocol. (n.d.). Abcam.

- Schröder, K., et al. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar.

- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.

- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.

- Cignarella, G., et al. (2002, May 15). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. PubMed.

- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.

- Schröder, K., et al. (2025, October 15). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed.

- Onkol, T., et al. (n.d.). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC.

- Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015, February 13). MDPI.

- Abdelaziz, A. M., et al. (2015, June 15). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015, September 16). MDPI.

- Mickevičienė, K., et al. (2015, February 13). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed.

- DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). The Distant Reader.

- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20).

- (PDF) Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. (2019, March 8). ResearchGate.

- Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC.

- Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (n.d.). PMC.

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018, December 15).

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015, August 20). MDPI.

- Benzamide antibacterial agents. (n.d.). Google Patents.

- A review of compounds derivatives with antimicrobial activities. (2023, January 7). World Journal of Biology Pharmacy and Health Sciences.

- Ozden, S., et al. (2004, October 15). Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides. PubMed.

- Wang, L., et al. (2013, November 15). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. distantreader.org [distantreader.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjbphs.com [wjbphs.com]

- 18. Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijsr.net [ijsr.net]

- 20. cell.com [cell.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emerypharma.com [emerypharma.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]

N-ethyl-3-phenoxybenzamide solubility in DMSO and water

Evaluating the Solubility Profile of N-Ethyl-3-Phenoxybenzamide: A Technical Guide for DMSO and Aqueous Systems

Abstract

N-ethyl-3-phenoxybenzamide represents a highly lipophilic diaryl ether amide. Compounds bearing this structural motif are frequently evaluated in both medicinal chemistry (such as mono-ADP-ribosylating PARP inhibitors)[1] and agrochemical development[2]. A critical bottleneck in the development of such compounds is their divergent solubility profile: they exhibit excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but suffer from extremely poor aqueous solubility. This whitepaper provides a comprehensive, scientifically grounded guide to understanding, measuring, and overcoming the solubility challenges associated with N-ethyl-3-phenoxybenzamide.

Structural and Physicochemical Rationale

To accurately design a solubility assay, one must first deconstruct the molecular drivers of the compound's physicochemical behavior. The solubility profile of N-ethyl-3-phenoxybenzamide is heavily dictated by two key structural features:

-

The 3-Phenoxy Group: This bulky, lipophilic moiety significantly increases the molecule's partition coefficient (

). In the solid state, it drives strong hydrophobic and -

The N-Ethyl Amide: Compared to a primary benzamide, the N-ethyl substitution removes a critical hydrogen-bond donor. This limits the molecule's ability to interact with polar protic solvents (like water) while enhancing its affinity for polar aprotic solvents.

Consequently, DMSO acts as an ideal solvent. Its polar aprotic nature allows it to efficiently solvate the aromatic rings via hydrophobic interactions while acting as a strong hydrogen-bond acceptor for the remaining amide N-H[1].

Structural features of N-ethyl-3-phenoxybenzamide dictating its divergent solubility profile.

Theoretical Solubility Profiling

Establishing baseline expectations for solvent systems prevents downstream analytical errors. The table below summarizes the theoretical physicochemical behavior of N-ethyl-3-phenoxybenzamide in DMSO versus an aqueous environment.

| Parameter | Dimethyl Sulfoxide (DMSO) | Aqueous Buffer (pH 7.4) |

| Dielectric Constant ( | 46.7 | ~78.0 |

| Solvent Type | Polar Aprotic | Polar Protic |

| Primary Solvation Mechanism | Dipole-dipole & hydrophobic solvation | Limited H-bonding (acceptor only) |

| Expected Solubility Range | > 50 mg/mL (Highly Soluble) | < 10 µg/mL (Poorly Soluble) |

| Primary Application | Master stock preparation, HTS | Biological assays, formulation |

Experimental Methodology: Solubility Determination

In drug development, solubility is not a single static value; it is highly dependent on the methodology employed[3]. We must distinguish between kinetic and thermodynamic solubility to avoid artifactual data[4].

Causality in Assay Selection: Kinetic solubility assays involve spiking a concentrated DMSO stock of the compound into an aqueous buffer and measuring the precipitation point via nephelometry[4]. While useful for early high-throughput screening, this method often overestimates solubility due to the co-solvent effect of DMSO and the formation of supersaturated metastable states[3]. For a highly lipophilic compound like N-ethyl-3-phenoxybenzamide, the Thermodynamic Shake-Flask Method is the gold standard[5]. This method measures the true equilibrium of the lowest-energy crystalline form in a purely aqueous medium, providing reliable data for late-stage formulation[3].

Standard thermodynamic shake-flask solubility workflow for lipophilic compounds.

Step-by-Step Protocol: Thermodynamic Shake-Flask Solubility

Self-Validating System: To ensure the integrity of the assay, low-solubility controls (e.g., Haloperidol or Flunarizine) and high-solubility controls (e.g., Diclofenac) must be run in parallel to validate the equilibration time and HPLC calibration[6].

-

Solid Preparation: Weigh approximately 1-2 mg of crystalline N-ethyl-3-phenoxybenzamide powder into a low-binding 2 mL microcentrifuge tube or Whatman MiniUniPrep vial[5].

-

Buffer Addition: Add 1.0 mL of aqueous phosphate buffer (pH 7.4) to the vial. Crucial: Do not add any DMSO to this mixture. Even 1% residual DMSO can artificially inflate the solubility of lipophilic amides by altering the dielectric constant of the medium.

-

Equilibration (Incubation): Seal the vials and incubate on a thermoshaker at 37°C and 400 rpm for 24 to 72 hours[3][5]. Causality: A minimum of 24 hours is required to overcome the crystal lattice energy barriers and ensure the suspension reaches a true thermodynamic equilibrium rather than a transient state[4].

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid[3]. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Quality Control Check: Discard the first 100 µL of filtrate to account for potential non-specific binding of the lipophilic compound to the filter membrane[3].

-

Quantification: Analyze the clarified supernatant via isocratic HPLC-UV or LC-MS/MS[5]. Quantify the concentration against a standard calibration curve prepared from a 10 mM DMSO master stock serially diluted in acetonitrile[5].

Strategies for Aqueous Solubilization

Given the anticipated poor aqueous solubility of N-ethyl-3-phenoxybenzamide, downstream biological evaluation or in vivo dosing will require active formulation strategies to maintain the compound in solution without precipitating:

-

Co-solvents: Utilizing up to 10% PEG-400 or Propylene Glycol can lower the dielectric constant of the aqueous medium, bridging the polarity gap between the water and the lipophilic drug.

-

Surfactants: Non-ionic surfactants like Tween-80 or Cremophor EL (at 1-5% v/v) can entrap the highly lipophilic 3-phenoxy moiety within the hydrophobic core of micelles, effectively dispersing it in water.

-

Cyclodextrin Complexation: Hydroxypropyl-

-cyclodextrin (HP-

References

-

Microbiology and Biochemistry of Pesticides Biodegradation - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: ACS Publications URL:[Link]

-

Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]

-

Thermodynamic solubility Source: PCBIS (Plate-forme de Chimie Biologique Intégrative de Strasbourg) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raytor.com [raytor.com]

- 4. enamine.net [enamine.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-ethyl-3-phenoxybenzamide via Acyl Chloride Amination

Introduction and Scientific Context

N-substituted amides are a cornerstone of modern medicinal chemistry and materials science, valued for their structural rigidity, hydrogen bonding capabilities, and metabolic stability. The synthesis of these motifs is, therefore, a fundamental process in the development of novel chemical entities. This document provides a detailed, field-proven protocol for the synthesis of N-ethyl-3-phenoxybenzamide, a representative N-alkyl amide.

The selected synthetic route involves the nucleophilic acyl substitution of 3-phenoxybenzoyl chloride with ethylamine. This reaction is a classic example of the Schotten-Baumann reaction, first described in the 1880s by chemists Carl Schotten and Eugen Baumann.[1] The protocol is renowned for its reliability, scalability, and operational simplicity, often employing a biphasic solvent system to facilitate both the reaction and subsequent purification.[1][2] We will elaborate on the mechanistic underpinnings of this choice, providing a rationale for each step to ensure both reproducibility and a deep understanding of the process.

Reaction Mechanism and Core Principles

The formation of the amide bond proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, the most stable leaving group.

A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. For every mole of amide formed, one mole of HCl is generated. This acid will readily react with the basic ethylamine starting material to form ethylammonium chloride, a non-nucleophilic salt, which effectively halts the desired reaction and reduces the yield.[4]

To counteract this, the Schotten-Baumann conditions employ a base to neutralize the HCl as it is formed.[5] This can be achieved in two primary ways:

-

Biphasic System: Using an aqueous inorganic base (e.g., NaOH) in water, with the organic reactants dissolved in an immiscible solvent like dichloromethane (DCM). The base remains in the aqueous phase and neutralizes the HCl, while the product stays in the organic layer.[1][6]

-

Homogeneous System: Using an organic base, such as triethylamine (Et₃N) or pyridine, which also acts as an acid scavenger but keeps the reaction in a single phase.[7]

This protocol will detail the biphasic approach due to its straightforward workup and cost-effectiveness.

Caption: Reaction mechanism for N-ethyl-3-phenoxybenzamide synthesis.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-Phenoxybenzoyl Chloride | C₁₃H₉ClO₂ | 232.66 | 1.0 | 5.00 g (21.5 mmol) |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 | 2.4 mL (25.8 mmol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.5 | 1.29 g (32.3 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed for workup |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | As needed for workup |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed for workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed for drying |

Safety and Handling Precautions

-

3-Phenoxybenzoyl Chloride: Corrosive and reacts violently with water.[8] Causes severe skin burns and eye damage. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

-

Ethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9] It is a respiratory irritant. All handling must be conducted in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

-

Dichloromethane: Suspected of causing cancer. Handle in a fume hood to avoid inhalation.

All steps of this procedure must be performed inside a certified chemical fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the 70% ethylamine solution (2.4 mL) and dichloromethane (50 mL). In a separate beaker, dissolve sodium hydroxide (1.29 g) in deionized water (50 mL).

-

Initial Cooling: Place the flask containing the ethylamine solution in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Base: Slowly add the aqueous sodium hydroxide solution to the stirred, cooled ethylamine mixture.

-

Acid Chloride Preparation: In a separate, dry beaker, dissolve 3-phenoxybenzoyl chloride (5.00 g) in dichloromethane (50 mL).

-

Acylation Reaction: Transfer the 3-phenoxybenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the vigorously stirred, biphasic amine mixture over 20-30 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and to minimize the competing hydrolysis of the acid chloride by the aqueous base.[4] Maintaining a low temperature favors the desired amidation pathway.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to continue stirring in the ice bath for one hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.

Workup and Product Isolation

-

Phase Separation: Transfer the entire reaction mixture to a 250 mL separatory funnel. Allow the layers to separate fully and drain the lower organic (DCM) layer into a clean flask.

-

Aqueous Layer Extraction: Extract the remaining aqueous layer with an additional portion of DCM (25 mL) to recover any dissolved product. Combine this with the first organic extract.

-

Washing Protocol: Wash the combined organic layers sequentially with:

-

1 M HCl (2 x 50 mL): To remove any unreacted ethylamine by converting it to its water-soluble ammonium salt.[4]

-

Saturated NaHCO₃ solution (2 x 50 mL): To neutralize and remove any remaining 3-phenoxybenzoyl chloride (which will have hydrolyzed to 3-phenoxybenzoic acid).

-

Brine (1 x 50 mL): To remove the bulk of the residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (If Necessary): The crude product is often of high purity. However, if required, N-ethyl-3-phenoxybenzamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Caption: Experimental workflow for the synthesis of N-ethyl-3-phenoxybenzamide.

Product Characterization

The identity and purity of the final product, N-ethyl-3-phenoxybenzamide, should be confirmed using standard analytical techniques.

-

Appearance: Expected to be a white to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons (Ar-H): Multiplets in the range of δ 7.0-7.8 ppm.

-

Amide proton (N-H): A broad signal, typically around δ 6.0-6.5 ppm (may exchange with D₂O).

-

Methylene protons (-N-CH₂-): A quartet around δ 3.4-3.5 ppm.

-

Methyl protons (-CH₃): A triplet around δ 1.2-1.3 ppm.

-

-

IR (ATR, cm⁻¹):

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

Aromatic C-H stretch: ~3060 cm⁻¹.

-

Amide I (C=O stretch): A strong, sharp peak around 1630-1650 cm⁻¹.

-

Amide II (N-H bend): A peak around 1530-1550 cm⁻¹.

-

C-O-C stretch: Peaks around 1240 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z = 242.12.

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. | - Extend reaction time at room temperature. |

| 2. Hydrolysis of acid chloride.[4] | - Ensure slow, dropwise addition at 0-5 °C. | |

| 3. Insufficient base.[4] | - Use at least 1.1 equivalents of base to ensure complete HCl neutralization. | |

| Product Contaminated with 3-Phenoxybenzoic Acid | Incomplete removal during workup. | - Ensure the saturated NaHCO₃ wash is thorough. Repeat if necessary. Check the pH of the aqueous wash to ensure it is basic. |

| Product Contaminated with Ethylamine | Incomplete removal during workup. | - Ensure the 1 M HCl wash is performed correctly. Repeat if necessary. |

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link][2]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link][7]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link][5]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][6]

-

L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link][1]

-

PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved from [Link][10]

-

Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from [11]

-

Organic Syntheses. (2025, March 16). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved from [Link][12]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][3]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]

- 12. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Purification of N-ethyl-3-phenoxybenzamide

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered when purifying N-ethyl-3-phenoxybenzamide using flash chromatography. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations with confidence.

Introduction: The Purification Challenge

N-ethyl-3-phenoxybenzamide is a tertiary amide of moderate polarity. Its purification is critical for ensuring the integrity of downstream applications in research and drug development. Flash chromatography is the method of choice for this task, offering a balance of speed, resolution, and scalability. However, successful separation hinges on a rational approach to method development and a clear understanding of how to troubleshoot common issues. This guide provides a framework for achieving high purity with this specific compound and its related impurities.

Frequently Asked Questions (FAQs) & Method Development

This section addresses the most common questions that arise during the planning and execution of the purification process.

Q1: What are the likely impurities I need to separate from N-ethyl-3-phenoxybenzamide?

Understanding potential impurities is the first step in designing a robust separation method. Based on a standard amide coupling synthesis (e.g., from 3-phenoxybenzoic acid and ethylamine), you can anticipate several types of impurities with varying polarities.

Table 1: Potential Impurities in N-ethyl-3-phenoxybenzamide Synthesis

| Impurity Type | Example | Relative Polarity | Elution Order (Normal-Phase) |

| Starting Material (Acid) | 3-phenoxybenzoic acid | High | Elutes much later / may streak |

| Starting Material (Amine) | Ethylamine | High / Basic | Volatile, but can cause tailing |

| Coupling Reagents | HOBt, HBTU byproducts | Moderate to High | Variable, often polar |

| Side-Products | Diacylated ethylamine | Less Polar | Elutes earlier |

| Residual Solvents | DMF, DCM, Ethyl Acetate | Variable | Elutes with the solvent front |

Q2: How do I choose between normal-phase and reversed-phase chromatography for my separation?

The choice of chromatography mode depends on the polarity of your target compound and the impurities you need to remove.[1][2]

-

Normal-Phase Chromatography (NPC): This is the most common starting point. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[1][3] In NPC, polar compounds are retained more strongly and elute later. Since N-ethyl-3-phenoxybenzamide is moderately polar, it is well-suited for this technique. Most common non-polar impurities will elute before the product, while highly polar impurities (like the starting carboxylic acid) will elute after or remain on the column.

-

Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[4][5] In RPC, non-polar compounds are retained more strongly. This method is advantageous if your primary impurities are very non-polar or if your crude mixture is more soluble in polar solvents like methanol or water.[2][4]

The following decision tree can guide your choice:

Caption: Workflow for selecting the appropriate chromatography mode.

Q3: How do I develop a good mobile phase system using Thin Layer Chromatography (TLC)?

TLC is an essential tool for rapidly scouting effective mobile phase conditions before committing to a larger-scale flash separation.[6] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[7][8]

-

Recommended Starting Solvents (Normal-Phase):

-

Optimization Goal: You want to achieve the largest possible separation (ΔRf) between your product spot and the nearest impurity spots. An ideal TLC plate will show the product spot well-resolved from all other UV-active or stainable spots.

Troubleshooting Guide: Resolving Common Separation Issues

Even with careful planning, problems can arise. This section provides solutions to the most frequent challenges.

Q4: My N-ethyl-3-phenoxybenzamide peak is tailing severely. What causes this and how can I fix it?

Peak tailing, where the back of the peak is elongated, is the most common issue for amides on silica gel.[10][11]

-

Cause: The amide functional group can engage in strong secondary interactions (hydrogen bonding) with the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This causes some molecules to be retained longer than others, resulting in a tail.

-

Solutions:

-

Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic silanol sites.

-

Change the Stationary Phase: If modifiers are not effective or desirable, consider an alternative stationary phase.

-

Reduce Sample Load: Overloading the column can exacerbate tailing.[10][11] If the peak shape improves with a smaller injection, you are likely exceeding the column's capacity.

-

Q5: My desired product is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when the chosen conditions do not provide sufficient selectivity between two compounds.

-

Solutions:

-

Optimize the Mobile Phase:

-

Decrease Polarity (Isocratic): Make the mobile phase weaker (e.g., increase the percentage of hexane). This will increase the retention time of all compounds and may improve separation.[6]

-

Run a Shallow Gradient: A slow, shallow gradient elution often provides better resolution than an isocratic run.[13]

-

Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The interactions between solutes, stationary phase, and mobile phase are complex.[14] Swapping ethyl acetate for a solvent system like Toluene/Acetone or Dichloromethane/Ether can alter the elution order and resolve co-eluting peaks.[7]

-

-

Caption: Troubleshooting logic for poor separation (co-elution).

Q6: I am seeing peak fronting. What is the issue?

Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a different set of problems.[10][15]

-

Causes & Solutions:

-

Column Overload: This is the most common cause. Too much sample is loaded onto the column for the given conditions.[16] Solution: Reduce the amount of crude material loaded onto the column or use a larger column.

-

Poor Sample Solubility: If the sample is not fully soluble in the initial mobile phase, it can crash out at the head of the column and then slowly redissolve, causing fronting.[10] Solution: Ensure your sample is fully dissolved before loading, or use a "dry loading" technique (see Protocol 2).

-

Table 2: Summary of Common Flash Chromatography Problems and Solutions

| Problem | Likely Cause(s) | Primary Solution(s) |

| Peak Tailing | Strong interaction with acidic silica; Column overload. | Add 0.1-1% Triethylamine to the eluent; Switch to alumina or NH2-silica; Reduce sample load.[7][12] |

| Peak Fronting | Column overload; Poor sample solubility in mobile phase. | Reduce sample load; Use dry loading technique; Ensure sample is fully dissolved.[10][16] |

| Co-elution | Insufficient selectivity of the mobile phase. | Decrease eluent polarity (weaker solvent); Run a shallower gradient; Change solvent system (e.g., Hex/EtOAc to DCM/MeOH).[7] |

| No Elution (Rf=0) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., more Ethyl Acetate).[7] |

| Runs at Solvent Front (Rf=1) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., less Ethyl Acetate).[7] |

| Low Recovery | Compound is irreversibly stuck on the column; Degradation. | Add modifier (e.g., TEA); Test compound stability on a TLC plate; Use a less acidic stationary phase like alumina.[17] |

Detailed Experimental Protocols

Protocol 1: Step-by-Step Guide to Normal-Phase Flash Chromatography

-

Mobile Phase Selection:

-

Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives the target compound an Rf of 0.2-0.4 and provides good separation from impurities.[8]

-

-

Column Selection and Packing:

-

Choose a silica gel column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).

-

Wet-pack the column by pouring the silica gel as a slurry in the least polar solvent (e.g., hexane). Gently tap the column to ensure a uniformly packed bed. Never let the column run dry.[18]

-

-

Sample Loading (Liquid Load):

-

Dissolve the crude N-ethyl-3-phenoxybenzamide in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).[5]

-

Use a pipette to carefully load the concentrated sample solution onto the top of the silica bed.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a common target is a drop rate of about 2 inches/minute of solvent level).[8]

-

Collect fractions and monitor their composition by TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified N-ethyl-3-phenoxybenzamide.

-

Protocol 2: Dry Loading a Sample

Dry loading is recommended when your compound has poor solubility in the mobile phase or when you need to load a large sample volume for optimal resolution.[1]

-

Sample Adsorption:

-

Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

-

Thoroughly mix and then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

-

-

Column Preparation:

-

Pack the main column with silica gel as described in Protocol 1.

-

-

Loading the Dry Sample:

-

Carefully add the silica-adsorbed sample powder to the top of the packed column, forming a neat, level band.

-

Gently add a protective layer of sand on top of the sample layer.

-

-

Elution:

-

Proceed with elution as described in Protocol 1.

-

References

-

Biotage. (2018). Successful Flash Chromatography. [Link]

-

Bickler, B. (2023, January 19). Can reversed-phase flash chromatography purify better than normal-phase? Biotage. [Link]

-

Shimadzu Asia Pacific. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. [Link]

-

Bickler, B. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage. [Link]

-

University of California, Los Angeles. Flash Column Chromatography. [Link]

-

University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

-

Wang, L., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. [Link]

-

Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]

-

ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

-

Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

-

Bickler, B. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Biotage. [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

- Tecklenburg, R. E., et al. (1986). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.

-

ResearchGate. (2019, August 15). Removing intermediates from amide coupling?[Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

Element Lab Solutions. Normal Phase flash chromatography. [Link]

-

LibreTexts Chemistry. (2022, May 26). 2.5: High-Performance Liquid Chromatography. [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.

-

University of Rochester. Tips for Flash Column Chromatography. [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

-

Waters. How do the normal-phase column chemistries Cyano, Amide, and Silica rank in order of polarity?[Link]

- Li, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.

- Ziyadulla, M.E., et al. (2025). EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Chemical Problems.

- Google Patents. (2007). WO2007118963A2 - Substituted n-(phenethyl)

-

Beilstein Journals. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. [Link]

Sources

- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 2. biotage.com [biotage.com]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 13. Chromatography [chem.rochester.edu]

- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]

- 17. Chromatography [chem.rochester.edu]

- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

Optimizing reaction conditions for N-ethylation of benzamides

The following guide is structured as a specialized Technical Support Center for researchers optimizing the N-ethylation of benzamides . It moves beyond generic textbook advice to address the specific kinetic, thermodynamic, and mechanistic challenges of this transformation.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization, Selectivity Control (N- vs. O-), and Troubleshooting

Executive Summary & Mechanistic Insight

The N-ethylation of benzamides is deceptively simple. The core challenge lies in the ambident nature of the amidate anion . Upon deprotonation, the negative charge delocalizes between the Nitrogen and Oxygen atoms.

-

Thermodynamic Product: N-alkylated amide (More stable C=O bond).

-

Kinetic Product: O-alkylated imidate (Often favored by hard electrophiles and low temperatures).

To achieve high yields of the N-ethyl benzamide, your reaction conditions must drive the system toward the thermodynamic minimum (N-attack) while suppressing the kinetic O-attack and preventing over-alkylation (formation of tertiary amides).

Mechanism & Selectivity Pathway

The following diagram illustrates the bifurcation between N- and O-alkylation based on Hard-Soft Acid-Base (HSAB) theory.

Figure 1: Mechanistic bifurcation of amidate alkylation. N-alkylation is favored by soft electrophiles and thermodynamic control.

Standard Operating Protocols (SOPs)

Do not rely on generic alkylation conditions. Use Protocol A for robust, scale-up friendly synthesis, or Protocol B for sensitive substrates requiring milder conditions.

Protocol A: Classical Thermodynamic Control (NaH/DMF)

Best for: Simple benzamides, high-throughput synthesis, maximizing N-selectivity.

Reagents:

-

Benzamide (1.0 equiv)

-

Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

-

Ethyl Iodide (EtI) (1.1 equiv) — Crucial: Use Iodide (Soft), avoid Triflate/Sulfate (Hard).

-

Solvent: Anhydrous DMF or THF.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Solubilization: Dissolve Benzamide in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H2 gas evolution. Stir for 30 min at 0°C, then 30 min at RT to ensure complete formation of the amidate anion.

-

Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.

-

Thermodynamic Drive: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Note: If conversion is slow, heat to 60°C. Higher heat promotes thermodynamic equilibration to the N-product.

-

-

Quench: Carefully add water/ice. Extract with EtOAc.[1]

Protocol B: Mild Base / Phase Transfer (Cs2CO3/Toluene)

Best for: Substrates sensitive to strong bases (NaH), preventing over-alkylation.

Reagents:

-

Benzamide (1.0 equiv)

-

Cesium Carbonate (Cs2CO3) (1.5 equiv) — The "Cesium Effect" aids solubility and N-selectivity.

-

Ethyl Iodide (1.1 equiv)

-

Solvent: Toluene (or Acetonitrile).

Step-by-Step:

-

Combine Benzamide, Cs2CO3, and Toluene in a sealed tube/vial.

-

Add Ethyl Iodide.

-

Heat to 80-100°C for 12-16 hours.

-

Filter off inorganic salts, concentrate, and purify.

Troubleshooting Dashboard (Q&A)

Issue 1: "I am getting a mixture of N-ethyl and O-ethyl products."

Diagnosis: You are likely operating under kinetic control or using a "hard" alkylating agent. The Fix:

-

Switch Electrophile: If you are using Diethyl Sulfate or Ethyl Triflate, stop. These are "hard" electrophiles that attack the Oxygen (hard center). Switch to Ethyl Iodide (soft electrophile), which prefers the Nitrogen (soft center) [1].

-

Increase Temperature: O-alkylation is often reversible. Heating the reaction (e.g., 60-80°C in DMF) can revert the kinetic O-product back to the anion, which then funnels into the thermodynamic N-product.

-

Solvent Switch: If using DMF, try a protic co-solvent or switch to Toluene. Polar aprotic solvents like DMF leave the Oxygen "naked" and reactive. Solvents that can H-bond (or non-polar solvents) can shield the Oxygen.

Issue 2: "My yield is low (<40%), and starting material remains."

Diagnosis: Incomplete deprotonation or moisture contamination.[2] The Fix:

-

Check the Base: Benzamides are weak acids (pKa ~23 in DMSO). Weak bases like K2CO3 in acetone may not suffice. Switch to NaH (Protocol A) or Cs2CO3 at elevated temperatures (Protocol B).

-

Dry Your Solvent: Water quenches the amidate anion immediately. Use anhydrous solvents (stored over molecular sieves).

-

Catalysis: Consider adding a catalyst like KI (10 mol%) if using Ethyl Bromide. This generates Ethyl Iodide in situ (Finkelstein reaction), increasing reactivity.

Issue 3: "I see significant di-alkylation (N,N-diethyl)."

Diagnosis: The mono-ethyl product is more acidic/nucleophilic than expected, or local concentration of reagents is too high. The Fix:

-

Stoichiometry Control: Strictly limit Ethyl Iodide to 1.0 - 1.1 equivalents . Do not use excess.

-

Inverse Addition: Add the base to the amide first (complete deprotonation), then add the alkyl halide slowly.

-

Use Bulky Bases: While less common for simple ethylation, sterically hindered bases can reduce the rate of the second alkylation.

Issue 4: "The reaction turns dark/tarry."

Diagnosis: Solvent decomposition or polymerization. The Fix:

-

DMF Thermal Limit: NaH in DMF can decompose violently above 60-70°C. If high heat is needed, switch to NMP or Toluene .

-

Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Amide anions can oxidize.[3]

Optimization Logic Tree

Use this decision tree to select the correct modification for your next experiment.

Figure 2: Troubleshooting logic for common N-ethylation failure modes.

Comparative Data: Reagent Effects

| Variable | Condition A (Recommended) | Condition B (Problematic) | Outcome Impact |

| Electrophile | Ethyl Iodide (EtI) | Ethyl Triflate / Sulfate | EtI favors N-alkylation (Soft-Soft interaction). Sulfates favor O-alkylation.[4] |

| Base | NaH or Cs2CO3 | K2CO3 (weak) / NaOH (wet) | Strong bases ensure complete deprotonation. Moisture kills the reaction. |

| Solvent | DMF, THF, Toluene | Methanol, Water | Protic solvents can solvate the anion too strongly or compete for alkylation.[2] |

| Temp | 25°C - 80°C | < 0°C (Prolonged) | Heat promotes thermodynamic stability (N-product). Cold traps kinetic product (O-product). |

References

-

National Institutes of Health (NIH). (2025). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.[2][5] PubMed Central. [Link]

-

Organic Chemistry Portal. (2013). Substituted amide synthesis by amidation and alkylation. Organic Chemistry Portal. [Link]

-

ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate Q&A. [Link]

-

MDPI. (2019). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.[6] MDPI. [Link]

Sources

Preventing hydrolysis of N-ethyl-3-phenoxybenzamide in storage

A Guide to Preventing Hydrolysis in Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-ethyl-3-phenoxybenzamide. This guide, developed by our team of application scientists, provides in-depth technical information and practical advice to help you maintain the integrity of your N-ethyl-3-phenoxybenzamide samples during storage. We understand that the stability of your compounds is critical to the success of your research and development efforts. Therefore, this resource offers a comprehensive overview of the science behind amide hydrolysis, detailed troubleshooting protocols, and evidence-based storage recommendations.

Understanding the Problem: The Science of Amide Hydrolysis